
3-(3-Methylthioureido)phenylboronic acid
概要
説明
3-(3-Methylthioureido)phenylboronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been found to have various applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
科学的研究の応用
Catalysis in Organic Synthesis
Phenylboronic acid derivatives, including 3-(3-Methylthioureido)phenylboronic acid, have been utilized as efficient catalysts in organic synthesis. For instance, phenylboronic acid was employed as a non-toxic catalyst for the rapid and efficient one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages in terms of operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).
Drug Delivery Systems
Phenylboronic acid-based materials, including this compound, are widely studied for their applications in drug delivery systems. They have been used to construct glucose-responsive systems for insulin delivery. Recent advances include the development of nanogels, micelles, vesicles, and mesoporous silica nanoparticles for drug delivery (Ma & Shi, 2014).
Biomedical Engineering
Phenylboronic acid-containing nanomaterials have found applications in various fields of biomedical engineering due to their unique stimuli-responsive characteristics. These materials have been explored for their potential in creating nanostructures with different morphologies, which could exhibit additional morphology-related effects (Hasegawa et al., 2015).
Tumor Targeting and Penetration
Studies have shown that phenylboronic acid-decorated nanoparticles can enhance tumor targeting and penetration. This enhancement in targeting ability can improve tumor accumulation and antitumor effects, making these materials valuable in cancer therapy (Wang et al., 2016).
Carbohydrate Chemistry
Phenylboronic acid, including its derivatives, plays a significant role in carbohydrate chemistry. It has been utilized for the synthesis of specifically substituted or oxidized sugar derivatives, with applications ranging from chromatographic solvents to the isolation of compounds from mixtures (Ferrier, 1972).
Diagnostic and Therapeutic Applications
Phenylboronic acid derivatives have been researched for their potential in diagnostic and therapeutic applications. Their unique chemistry has been exploited for biosensors and drug delivery systems, with a focus on interactions with glucose and sialic acid (Lan & Guo, 2019).
Safety and Hazards
作用機序
Mode of Action
This reaction is a type of palladium-catalyzed cross-coupling, which is a key process in organic synthesis .
Biochemical Pathways
, it can be inferred that this compound may play a role in pathways involving the formation of carbon-carbon bonds .
Result of Action
, it may contribute to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
, indicating that environmental conditions could potentially impact its stability and efficacy.
生化学分析
Biochemical Properties
3-(3-Methylthioureido)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that have boronic acid recognition sites. The boronic acid group in this compound can form reversible covalent bonds with the active sites of serine proteases, such as chymotrypsin and trypsin . These interactions can inhibit the enzymatic activity, making this compound a potential inhibitor in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular function. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. This localization can affect the compound’s activity, as it may interact with different biomolecules within these compartments.
特性
IUPAC Name |
[3-(methylcarbamothioylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S/c1-10-8(14)11-7-4-2-3-6(5-7)9(12)13/h2-5,12-13H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXUVOXFWKMDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=S)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674414 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-17-8 | |
| Record name | {3-[(Methylcarbamothioyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



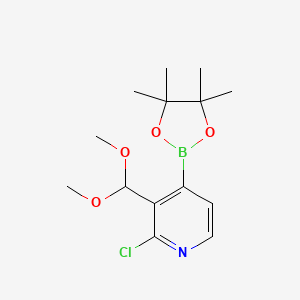
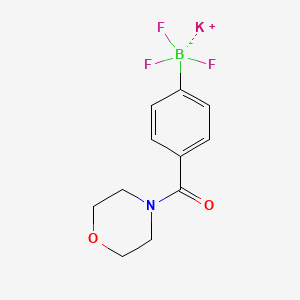
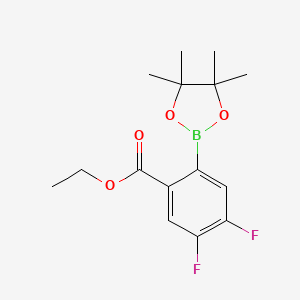
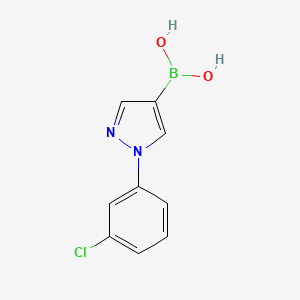
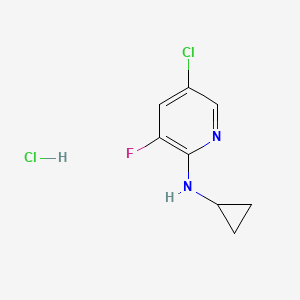

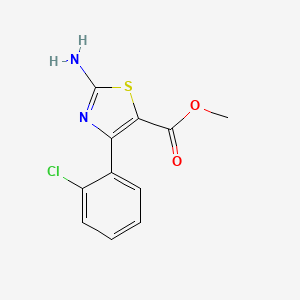
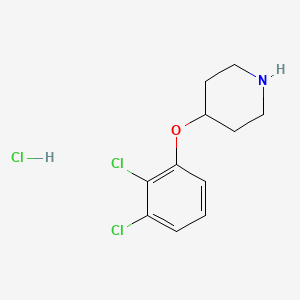
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
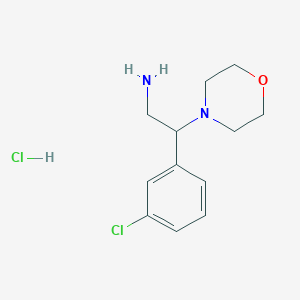

![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)